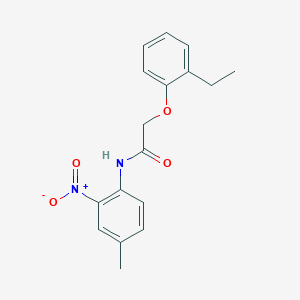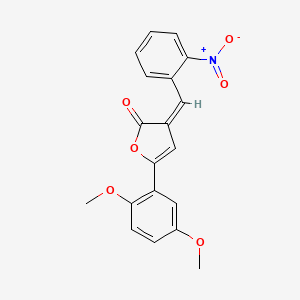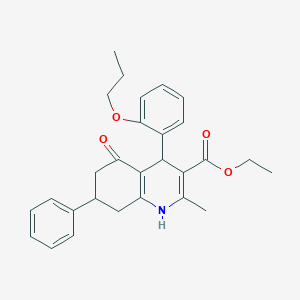
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as “EMPA” is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been found to possess several biological activities that make it a promising candidate for further research.
作用机制
The exact mechanism of action of EMPA is not fully understood. However, it has been proposed that EMPA exerts its biological effects through the modulation of various signaling pathways in the body. It has been found to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
EMPA has been found to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). EMPA has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD).
实验室实验的优点和局限性
EMPA has several advantages for use in laboratory experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, EMPA has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on EMPA. One potential area of study is its potential application in the treatment of cancer. EMPA has been found to possess anti-cancer properties and has been shown to inhibit the growth and proliferation of cancer cells. Another potential area of study is its potential application in the treatment of neurodegenerative disorders, such as Alzheimer’s disease. EMPA has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer’s disease. Finally, further research is needed to fully understand the mechanism of action of EMPA and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, EMPA is a promising compound with several potential therapeutic applications. It possesses antioxidant, anti-inflammatory, and analgesic properties, which make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, EMPA represents a promising avenue for future research in the field of medicine.
合成方法
The synthesis of EMPA involves the reaction of 2-(2-ethylphenoxy) acetic acid with 4-methyl-2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields a pure product that can be further characterized using various analytical techniques.
科学研究应用
EMPA has been extensively studied for its potential application in the field of medicine. It has been found to possess antioxidant, anti-inflammatory, and analgesic properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-13-6-4-5-7-16(13)23-11-17(20)18-14-9-8-12(2)10-15(14)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNCHDYFBIKBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383133 |
Source


|
| Record name | ST50196027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide | |
CAS RN |
4158-20-7 |
Source


|
| Record name | ST50196027 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4924703.png)
![4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)

![3-chloro-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4924725.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methylpiperidine](/img/structure/B4924728.png)
![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)
![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)

![N-{1-[1-(2-chloro-3,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4924796.png)
![2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4924805.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)